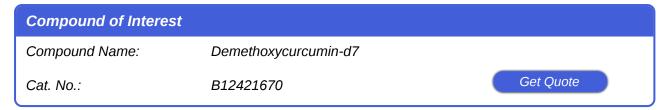


## Certificate of Analysis: A Technical Guide for Demethoxycurcumin-d7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods and data interpretation relevant to the quality assessment of **Demethoxycurcumin-d7**. While a specific Certificate of Analysis for **Demethoxycurcumin-d7** is not publicly available, this document synthesizes representative data and methodologies from the analysis of Demethoxycurcumin. This information serves as a valuable reference for researchers utilizing the deuterated analog in their studies. **Demethoxycurcumin-d7** is available from commercial suppliers such as MedchemExpress.[1]

### **Representative Analytical Data**

The following tables summarize typical quantitative data for Demethoxycurcumin, which are expected to be comparable for **Demethoxycurcumin-d7**, with the exception of molecular weight.

Table 1: Physical and Chemical Properties



Property	Specification	
Chemical Name	(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione-d7	
Molecular Formula	C20H11D7O5	
Molecular Weight	345.40 g/mol	
Appearance	Yellow to orange crystalline solid	
Solubility	Soluble in DMSO and Dimethyl Formamide	

Table 2: Quality Control Specifications

Test	Specification	Method
Purity (HPLC)	≥95.0% or ≥98.0%	HPLC-UV
Identity	Conforms to structure	<sup>1</sup> H NMR, LC-MS
UV/Vis Maximum	~420-425 nm	UV-Vis Spectroscopy

## **Experimental Protocols**

Detailed methodologies for the key analytical techniques used to assess the quality of Demethoxycurcumin are provided below.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a standard method for determining the purity of Demethoxycurcumin.

#### Instrumentation and Conditions:

- System: A standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[2]



 Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small percentage of an acid like formic or acetic acid to improve peak shape). A typical isocratic mobile phase is a 50:50 (v/v) mixture of acetonitrile and water containing 4% (v/v) glacial acetic acid.[3]

Flow Rate: 1.0 - 2.0 mL/min.[2][3]

Detection Wavelength: 425 nm.

• Injection Volume: 10-20 μL.

#### Procedure:

- Standard Preparation: Prepare a stock solution of Demethoxycurcumin reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the Demethoxycurcumin-d7 sample in the same solvent as the standard.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve.

## Nuclear Magnetic Resonance (<sup>1</sup>H NMR) for Identity Confirmation

<sup>1</sup>H NMR spectroscopy is used to confirm the chemical structure of Demethoxycurcumin. The spectrum of the deuterated analog will show the absence of signals corresponding to the positions of deuterium substitution.

#### Instrumentation and Conditions:

- Spectrometer: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated chloroform (CDCl<sub>3</sub>).



• Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the <sup>1</sup>H NMR spectrum.

Representative <sup>1</sup>H NMR Data (for non-deuterated Demethoxycurcumin in CDCl<sub>3</sub>):

- δ 3.94 (s, 3H): Methoxy (-OCH<sub>3</sub>) protons.
- δ 5.89 (s, 1H): Enolic proton.
- δ 6.92 (d): Aromatic protons.
- δ 7.22 (d): Aromatic protons.
- δ 7.28 (s): Aromatic protons.
- δ 7.57 (s): Aromatic protons.

# Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Molecular Weight Confirmation

LC-MS is a powerful technique for confirming the identity and determining the molecular weight of the compound.

Instrumentation and Conditions:

- LC System: A standard HPLC or UHPLC system.
- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode can be used. In positive ion mode, the protonated molecule [M+H]<sup>+</sup> is observed. In negative ion mode, the deprotonated molecule [M-H]<sup>-</sup> is observed.

Expected Mass Spectra for **Demethoxycurcumin-d7**:

• [M+H]+: m/z 346.4



• [M-H]-: m/z 344.4

#### Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Common fragmentation of curcuminoids involves cleavage of the heptadienone chain. For Demethoxycurcumin, characteristic fragment ions are observed.

### **Visualizations**

## **Analytical Workflow for Quality Control**

The following diagram illustrates a typical workflow for the analytical quality control of a **Demethoxycurcumin-d7** standard.



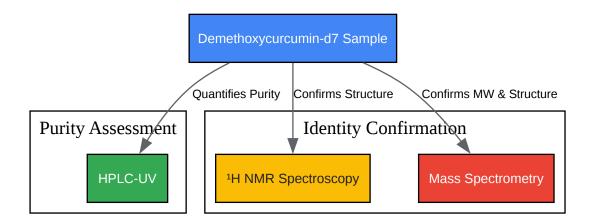
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Caption: Quality Control Workflow for **Demethoxycurcumin-d7**.

## **Logical Relationship of Analytical Techniques**

This diagram shows the relationship between the different analytical techniques and the information they provide.





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Caption: Analytical Techniques for **Demethoxycurcumin-d7** Characterization.

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